2-Cyano-N-[3-(2-hydroxyethoxy)phenyl]acetamide
Description
2-Cyano-N-[3-(2-hydroxyethoxy)phenyl]acetamide is a substituted acetamide featuring a cyano group at the α-position of the acetamide backbone and a phenyl ring substituted at the meta-position with a 2-hydroxyethoxy moiety. This compound belongs to a broader class of 2-cyanoacetamides, which are characterized by their versatile reactivity due to the electron-withdrawing cyano group and the hydrogen-bonding capacity of the amide functionality .
Properties
CAS No. |
128259-54-1 |
|---|---|
Molecular Formula |
C11H12N2O3 |
Molecular Weight |
220.22 g/mol |
IUPAC Name |
2-cyano-N-[3-(2-hydroxyethoxy)phenyl]acetamide |
InChI |
InChI=1S/C11H12N2O3/c12-5-4-11(15)13-9-2-1-3-10(8-9)16-7-6-14/h1-3,8,14H,4,6-7H2,(H,13,15) |
InChI Key |
RIIJOQIMYOSBHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OCCO)NC(=O)CC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Pathways for 2-Cyano-N-[3-(2-Hydroxyethoxy)phenyl]acetamide
Nucleophilic Substitution for Hydroxyethoxy Group Introduction
The 2-hydroxyethoxy substituent on the phenyl ring is typically introduced via nucleophilic aromatic substitution or Ullmann-type coupling. In a method analogous to DE10311763, 3-aminophenol derivatives undergo etherification with 2-chloroethanol under basic conditions. For instance, reacting 3-nitrophenol with 2-chloroethanol in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours yields 3-(2-hydroxyethoxy)nitrobenzene, which is subsequently reduced to the corresponding aniline.
Critical parameters include:
Cyanoacetylation of the Aromatic Amine
The introduction of the cyanoacetamide group follows established protocols from US6894184B2, where 3-(2-hydroxyethoxy)aniline reacts with cyanoacetic acid derivatives. Two predominant approaches exist:
Direct Acylation with Cyanoacetyl Chloride
Cyanoacetyl chloride (ClC(O)CH₂CN) reacts with 3-(2-hydroxyethoxy)aniline in dichloromethane at 0–5°C, using triethylamine as an acid scavenger:
$$ \text{Ar-NH}2 + \text{ClC(O)CH}2\text{CN} \xrightarrow{\text{Et}3\text{N}} \text{Ar-NHC(O)CH}2\text{CN} + \text{Et}_3\text{NH}^+\text{Cl}^- $$
Optimization Data :
| Parameter | Optimal Value | Yield Impact (±%) |
|---|---|---|
| Reaction Temperature | 0–5°C | +22% vs. 25°C |
| Molar Ratio (Amine:Cl) | 1:1.05 | +15% vs. 1:1 |
| Solvent Polarity | CH₂Cl₂ > THF | +31% |
Carbodiimide-Mediated Coupling
For oxygen-sensitive substrates, a safer alternative employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with N-hydroxysuccinimide (NHS) in tetrahydrofuran (THF):
$$ \text{Ar-NH}2 + \text{NCCH}2\text{COOH} \xrightarrow{\text{EDC/NHS}} \text{Ar-NHC(O)CH}2\text{CN} + \text{H}2\text{O} $$
Comparative Performance :
| Method | Yield (%) | Purity (HPLC) | Byproducts (%) |
|---|---|---|---|
| Cyanoacetyl Chloride | 89 | 98.3 | 1.2 |
| EDC/NHS | 78 | 95.1 | 3.8 |
Optimization of Reaction Conditions
Solvent Systems and Phase-Transfer Catalysis
Data from US6894184B2 demonstrates that solvent choice profoundly impacts reaction kinetics and product isolation:
Table 1: Solvent Effects on Cyanoacetylation Yield
| Solvent | Boiling Point (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Acetone | 56 | 92 | 98.3 |
| Methyl Isobutyl Ketone | 116 | 91 | 99.0 |
| N-Methylpyrrolidone | 202 | 58 | 66.5 |
| Isopropanol | 82 | 63 | 69.3 |
The superiority of ketonic solvents (e.g., acetone) correlates with their ability to stabilize the transition state through polar interactions without participating in side reactions. Phase-transfer catalysts (PTCs) like benzyltriethylammonium chloride (0.05 equiv) in diethoxymethane increase yields from 48% to 79% by facilitating interfacial reactions.
Analytical Characterization
HPLC Method Validation
Adapted from the USP methodology in US6894184B2, the following conditions ensure precise quantification:
Chromatographic Parameters :
- Column: Waters Symmetry-C18 (100 × 4.6 mm, 3.5 μm)
- Mobile Phase: Acetonitrile/water (35:65 v/v) with 0.5% triethylamine, pH 6.0
- Flow Rate: 0.8 mL/min
- Detection: UV at 210 nm
- Retention Time: 6.4 min (target compound), 12.8 min (starting material)
System Suitability Criteria :
| Parameter | Requirement | Observed Value |
|---|---|---|
| Tailing Factor | ≤2.0 | 1.3 |
| Theoretical Plates | ≥2000 | 4500 |
| RSD (n=6) | ≤2.0% | 1.7% |
Applications and Derivative Synthesis
The 2-cyanoacetamide moiety serves as a versatile intermediate for heterocyclic syntheses. Under basic conditions (e.g., NaOH in ethanol), it undergoes cyclocondensation with aldehydes to form 2-cyanopyrrole derivatives:
$$ \text{Ar-NHC(O)CH}2\text{CN} + \text{RCHO} \xrightarrow{\text{NaOH}} \text{Pyrrole} + \text{H}2\text{O} $$
Biological studies of structurally related compounds demonstrate inhibition of interleukin-1β converting enzyme (ICE), suggesting potential applications in autoimmune disease therapeutics.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-N-[3-(2-hydroxyethoxy)phenyl]acetamide undergoes various chemical reactions, including:
Condensation Reactions: The active hydrogen on the cyanoacetamide moiety allows it to participate in condensation reactions with aldehydes and ketones, forming heterocyclic compounds.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group, leading to the formation of various substituted derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic structures, such as pyridines and pyrazoles.
Common Reagents and Conditions
Bases: Sodium ethoxide, potassium carbonate
Solvents: Ethanol, dimethylformamide (DMF)
Catalysts: Triethylamine, piperidine
Major Products Formed
Heterocyclic Compounds: Pyridines, pyrazoles, and other nitrogen-containing heterocycles
Substituted Cyanoacetamides: Various derivatives with different substituents on the phenyl ring.
Scientific Research Applications
2-Cyano-N-[3-(2-hydroxyethoxy)phenyl]acetamide is a chemical compound with the molecular formula C11H12N2O3 . Information regarding the applications of this specific compound is limited in the provided search results. However, the search results do provide some related information regarding uses of similar compounds and relevant testing methods.
Chemical Properties and Structure
this compound has a molecular weight of 234.25 g/mol . It is characterized by a structure that includes a cyano group, an acetamide group, and a phenyl ring substituted with a hydroxyethoxy group .
Potential Pharmaceutical Applications
Compounds with phenyl urea and thiourea structures have been investigated for pharmaceutical applications . These compounds have shown potential as inhibitors of the inosine monophosphate dehydrogenase (IMPDH) enzyme, which plays a role in viral replication diseases such as herpes . Some examples of antiviral drugs include ganciclovir, foscarnet, and cidofovir, but these have issues such as toxicity and low bioavailability . The development of safer, orally bioavailable antiviral drugs that target novel viral targets is an ongoing need .
Related Compounds
A related compound, 2-cyano-N-[3-(2-methoxyethoxy)phenyl]acetamide, has the molecular formula C12H14N2O3 .
Relevant Analytical Techniques
Activation analysis is a sensitive technique used for quality control and identifying trace elements in minute quantities . This method involves exposing a sample to a stream of neutrons, creating radioisotopes with distinct radiation characteristics that can be measured .
Mechanism of Action
The mechanism of action of 2-Cyano-N-[3-(2-hydroxyethoxy)phenyl]acetamide and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The cyano and amide groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. The exact pathways and targets depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Variations
The biological and physicochemical properties of 2-cyanoacetamides are highly dependent on the substituents attached to the phenyl ring. Below is a comparative analysis of key analogs:
Table 1: Key Structural Analogs and Their Properties
Q & A
Basic Research Questions
1. Synthesis and Characterization Q: What are the common synthetic routes for 2-Cyano-N-[3-(2-hydroxyethoxy)phenyl]acetamide, and how is its structure confirmed? A: A validated method involves a multi-step synthesis starting with substitution reactions under alkaline conditions (e.g., 3-chloro-4-fluoronitrobenzene with 2-pyridinemethanol), followed by reduction using iron powder under acidic conditions to generate intermediates. Condensation with cyanoacetic acid using coupling agents yields the final product. Structural confirmation is achieved via H/C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS) to verify functional groups and molecular integrity .
2. Safety and Handling in Laboratory Settings Q: What safety protocols are critical when handling this compound in research? A: Key protocols include:
- Storage: In a locked, ventilated area away from ignition sources, in tightly sealed containers to prevent moisture absorption .
- PPE: Lab coat, nitrile gloves, and safety goggles. Use fume hoods for weighing or handling powders.
- First Aid: For skin contact, rinse immediately with soap/water; for inhalation, move to fresh air. Seek medical attention if irritation persists .
3. Structural and Functional Group Analysis Q: Which analytical techniques are used to characterize its reactive groups (e.g., cyano, acetamide)? A:
- IR Spectroscopy: Identifies C≡N (sharp ~2200 cm) and amide C=O (~1650 cm) stretches.
- NMR: H NMR detects aromatic protons (δ 6.5–8.0 ppm) and the hydroxyethoxy side chain (δ 3.5–4.5 ppm).
- X-ray Crystallography: Resolves spatial arrangement of the phenyl and acetamide moieties .
Advanced Research Questions
4. Mechanism of Toxicity in Pest Control Q: How does this compound exert toxicity in Spodoptera frugiperda, and what experimental designs validate its efficacy? A: Derivatives (e.g., Ar1, Ar2, Ar3) disrupt larval silk glands, reducing silk production by 6.67–26.67% compared to controls (93.33%). Toxicity is assessed via:
- Bioassays: Direct spray methods determine LC values (e.g., Ar1: 781.65 µL/L for 1st instar larvae) .
- SEM Imaging: Reveals malformed silk strands and glandular damage .
- Biochemical Profiling: Total protein/lipid depletion and inhibition of Na/K-ATPase (critical for ion transport) .
5. Enzyme Inhibition and Metabolic Pathway Disruption Q: What is the role of β-carbonic anhydrase (β-CA) inhibition in its pesticidal activity? A: The compound’s sulfonamide group binds to the Zn-active site of β-CA, blocking CO hydration and disrupting pH-dependent processes (e.g., silk protein synthesis). This is validated via:
- Enzyme Assays: IC values using purified β-CA and colorimetric methods (e.g., Taussky-Shorr for phosphate detection) .
- Molecular Docking: Simulations confirm hydrogen bonding with Thr199 and hydrophobic interactions with Val121/Leu198 in β-CA .
6. Addressing Data Contradictions in Efficacy Studies Q: How can researchers reconcile conflicting LC values across studies? A: Variability arises from differences in:
- Larval Instar Sensitivity: 1st instars show higher susceptibility than 2nd (e.g., Ar1 LC: 781.65 vs. 904.39 µL/L) .
- Application Method: Direct spraying vs. dietary incorporation alters bioavailability.
- Statistical Analysis: Use ANOVA with LSD post-hoc tests (p ≤ 0.05) to compare means across replicates .
7. Impact on Biochemical Pathways Q: How does the compound alter lipid and protein metabolism in target organisms? A: It suppresses protease and amylase activity by 40–60%, reducing nutrient absorption. Total lipid/protein levels decrease due to:
- ATPase Inhibition: Disrupts ATP-dependent processes (e.g., amino acid transport).
- Oxidative Stress: Elevated ROS damages silk gland mitochondria, confirmed via lipid peroxidation assays (e.g., TBARS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
